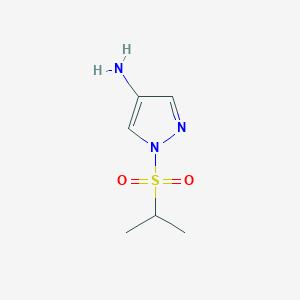

1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylsulfonylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSAJIQNKHJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

This guide serves as a technical monograph for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block. It is designed for medicinal chemists and process engineers involved in the synthesis of Janus Kinase (JAK) inhibitors and related immunomodulatory therapeutics.

Executive Summary

1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine (also known as 4-amino-1-isopropylsulfonylpyrazole) is a critical "lynchpin" intermediate. It functions as a nucleophilic scaffold in the synthesis of ATP-competitive kinase inhibitors. Its structural value lies in the N1-sulfonyl moiety , which acts as both a lipophilic anchor and a metabolic modulator, and the C4-primary amine , which serves as the coupling site for pyrimidine or pyridine cores common in JAK1/JAK2 inhibitor architectures.

Part 1: Structural Characterization & Physiochemical Properties[1]

The molecule comprises an electron-rich pyrazole ring substituted at the N1 position with an isopropylsulfonyl group and at the C4 position with a primary amine.

| Property | Specification / Description |

| IUPAC Name | 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₆H₁₁N₃O₂S |

| Molecular Weight | 189.24 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water |

| pKa (Calculated) | ~3.5 (Pyridine-like N), ~16 (Sulfonamide-like stability) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, O, N) |

| Electronic Character | The sulfonyl group is strongly electron-withdrawing (EWG), reducing the electron density of the pyrazole ring compared to the unsubstituted parent, thereby increasing the acidity of the remaining ring protons and stabilizing the amine against oxidative degradation relative to electron-rich pyrazoles.[1] |

Part 2: Synthetic Pathways & Process Chemistry

The industrial synthesis of this compound avoids the direct sulfonylation of 4-aminopyrazole due to the high nucleophilicity of the primary amine, which leads to bis-sulfonylation byproducts. The preferred route utilizes a Nitro-Reduction Strategy .

Step 1: Regioselective Sulfonylation

Precursors: 4-Nitropyrazole + Propane-2-sulfonyl chloride.[1]

Mechanism: Nucleophilic substitution (

-

Critical Control Point: Temperature must be maintained < 10°C during addition to prevent thermal decomposition of the sulfonyl chloride.

Step 2: Chemoselective Reduction

Precursors: 1-(Propane-2-sulfonyl)-4-nitropyrazole.[1]

Mechanism: Heterogeneous Catalytic Hydrogenation.

Protocol: The nitro intermediate is reduced using 10% Pd/C under

-

Process Note: The sulfonyl group is generally stable to standard hydrogenation conditions. However, strong acidic conditions should be avoided to prevent desulfonylation (hydrolysis of the sulfonamide bond).

Visualization: Synthetic Workflow

The following diagram outlines the reaction sequence and critical quality control (QC) checkpoints.

Caption: Figure 1. Two-step industrial synthesis route from 4-nitropyrazole via sulfonylation and catalytic hydrogenation.[1]

Part 3: Reactivity Profile & Medicinal Chemistry Applications

Nucleophilic Coupling (Buchwald-Hartwig / SNAr)

The primary utility of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine is as a coupling partner for halogenated heterocycles.[1]

-

Reaction: It reacts readily with 4-chloropyrimidines or 2-chloropyridines via

(if the ring is electron-deficient) or Palladium-catalyzed Buchwald-Hartwig amination. -

Selectivity: The N1-sulfonyl group deactivates the pyrazole ring, making the C4-amine less nucleophilic than a standard aniline but stable enough for high-yield coupling.

Stability & Deprotection

-

Acid Stability: The N-sulfonyl bond is sensitive to strong aqueous acids (e.g., 6M HCl, reflux), which can lead to hydrolysis, yielding 4-aminopyrazole and isopropylsulfonic acid. This property can be exploited if the sulfonyl group is intended as a temporary protecting group, though in most JAK inhibitors (like Ruxolitinib analogs), the N1-substituent is permanent.

-

Base Stability: Moderately stable to weak bases; strong bases (e.g., NaOH, LiOH) can also cleave the sulfonamide bond.

Part 4: Analytical Protocols

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical method is recommended.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

-

Retention Time: The amine will elute earlier than the nitro-intermediate due to the polarity of the

group.

NMR Signature (

-

Protons:

-

1.1-1.2 ppm (d, 6H, Isopropyl

-

3.4-3.6 ppm (m, 1H, Isopropyl

-

4.0-4.5 ppm (bs, 2H,

-

7.3-7.8 ppm (s, 2H, Pyrazole

-

1.1-1.2 ppm (d, 6H, Isopropyl

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | GHS Classification | Handling Protocol |

| Acute Toxicity | Category 4 (Oral) | Do not ingest. Wash hands thoroughly after handling. |

| Skin/Eye Irritation | Category 2 (Skin), 2A (Eye) | Wear nitrile gloves and safety glasses. Use in a fume hood. |

| Sensitization | Potential Sensitizer | Avoid inhalation of dust. |

| Storage | Hygroscopic / Air Sensitive | Store under inert atmosphere ( |

Emergency Procedure: In case of skin contact with the sulfonyl chloride precursor, wash immediately with soap and water (hydrolysis produces HCl). For the amine, flush with water.

References

-

Lin, Q., et al. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.

- Context: Establishes the synthetic utility of pyrazole-amine intermedi

-

Dalinger, I. L., et al. (2021). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules, 26(16), 4987.

- Context: Discusses the reactivity and functionalization (nitration/halogen

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine.

-

Google Patents. (2013). "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." US Patent App.[4] 20210009566A1.

- Context: Details the industrial coupling conditions for N-substituted aminopyrazoles.

Sources

- 1. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Sulfonyl-Substituted Aminopyrazoles

Abstract

Sulfonyl-substituted aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their efficacy and safety are intrinsically linked to their physicochemical properties, among which thermodynamic stability is paramount. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of this compound class, methodologies for its empirical evaluation, and computational approaches for predictive assessment. We will delve into the causal relationships between molecular structure and stability, present field-proven experimental protocols, and offer insights for researchers, scientists, and drug development professionals engaged in the design and optimization of pyrazole-based therapeutics.

The Critical Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability profile. It dictates shelf-life, informs manufacturing process parameters, influences formulation strategies, and can impact bioavailability.[3][4] For heterocyclic compounds like sulfonyl-substituted aminopyrazoles, which are often crystalline solids, stability is not merely about resistance to chemical degradation but also encompasses physical stability, including the potential for polymorphism.[5] An unstable compound can undergo decomposition under storage or processing conditions, leading to loss of potency and the formation of potentially toxic degradants.[6] Therefore, a thorough understanding and early assessment of thermodynamic stability are critical for mitigating risks and ensuring the development of safe, stable, and effective medicines.

Structural Determinants of Stability in Sulfonyl-Substituted Aminopyrazoles

The inherent stability of a sulfonyl-substituted aminopyrazole is not a simple parameter but a complex interplay of intramolecular and intermolecular forces. These can be systematically analyzed to rationalize observed properties and guide molecular design.

The Pyrazole Core: An Aromatic Foundation

The pyrazole ring itself is an aromatic heterocycle, a feature that confers significant inherent stability.[1] It is generally resistant to oxidation and reduction due to the energetic cost of losing aromaticity.[1] However, the reactivity and stability of the ring are profoundly modulated by the nature and position of its substituents.[7][8]

Intramolecular Electronic Effects

The thermodynamic stability of the molecule is significantly influenced by the electronic interplay between the sulfonyl group, the amino group, and the pyrazole ring.

-

Sulfonyl Group: As a potent electron-withdrawing group (EWG), the sulfonyl moiety decreases electron density in the pyrazole ring. This can influence the basicity of the ring nitrogens and the acidity of the N-H proton.[9]

-

Amino Group: Conversely, the amino group is a strong electron-donating group (EDG) through resonance. Its presence increases the electron density of the pyrazole ring.

-

Substituent Position: The relative positions of these groups are critical. For instance, theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize a C3 configuration, while electron-withdrawing groups favor a C5 position.[7] The precise substitution pattern on the pyrazole core dictates the overall electronic landscape and, consequently, the stability.

Tautomerism in Aminopyrazoles

N-unsubstituted 3(5)-aminopyrazoles exist as a mixture of tautomers in equilibrium.[9][10] The position of this equilibrium is influenced by the electronic character of other ring substituents, the solvent, and the physical state (solution vs. solid). The relative stability of these tautomers is a key thermodynamic consideration. Density Functional Theory (DFT) calculations have been employed to determine that the 3-amino tautomer is often the more favorable form for free molecules and can be the sole form in the solid state.[10]

Intermolecular Forces and Crystal Packing

In the solid state, which is the relevant form for most APIs, intermolecular interactions are a dominant force in determining thermodynamic stability.

-

Hydrogen Bonding: The pyrazole N-H group and the amino group are excellent hydrogen bond donors, while the pyridine-like nitrogen of the pyrazole ring and the sulfonyl oxygens are effective acceptors.[9] This allows for the formation of extensive and robust hydrogen-bonding networks in the crystal lattice, which significantly contributes to the high melting points and overall stability of these compounds.[5]

-

Crystal Packing Efficiency: The way molecules pack in a crystal lattice affects the density and strength of intermolecular interactions. More efficient packing leads to a more stable crystalline form (polymorph) with a higher melting point and lower solubility.

Figure 1: Key factors governing the thermodynamic stability of sulfonyl-substituted aminopyrazoles.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of pharmaceutical compounds.[11][12] The two most critical methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] For a sulfonyl-substituted aminopyrazole, a TGA thermogram provides the decomposition onset temperature (Tonset), which is a primary indicator of thermal stability. A sharp, single-step mass loss typically signifies a clean decomposition process.[3][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] The resulting thermogram reveals key thermal events:

-

Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline solid. A higher melting point often correlates with greater lattice energy and higher thermodynamic stability in the solid state.[11]

-

Decomposition: An exothermic or endothermic event, often complex in shape, occurring at temperatures above the melting point, which corresponds to the energy changes during chemical breakdown.[12]

The combination of TGA and DSC provides a comprehensive thermal profile, allowing for the determination of a safe operating temperature range for handling, processing, and storage.[3][12]

Table 1: Illustrative Thermal Properties of Hypothetical Sulfonyl-Substituted Aminopyrazoles

| Compound ID | R Group (on Phenylsulfonyl) | Molecular Weight ( g/mol ) | Melting Point (Tm, °C) [DSC] | Decomposition Onset (Tonset, °C) [TGA] |

| PZA-001 | -H | 253.28 | 195.5 | 280.1 |

| PZA-002 | -OCH3 | 283.31 | 188.2 | 275.4 |

| PZA-003 | -Cl | 287.73 | 210.8 | 295.6 |

| PZA-004 | -NO2 | 298.28 | 225.1 | 305.2 |

Note: This data is illustrative and based on general trends observed for substituted aromatic sulfonamides. Actual values are compound-specific.

Computational Chemistry in Stability Prediction

Alongside experimental work, computational methods provide powerful predictive insights into molecular stability, saving significant time and resources.[13]

Density Functional Theory (DFT)

DFT calculations are widely used to investigate the electronic structure and energetics of molecules.[14][15] For sulfonyl-substituted aminopyrazoles, DFT can be used to:

-

Calculate Thermodynamic Parameters: Compute the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) for different isomers or tautomers.[16][17] The structure with the lowest energy is predicted to be the most thermodynamically stable.

-

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the kinetic stability and reactivity of the molecule.[14]

-

Model Intermolecular Interactions: DFT can be used to calculate the strength of hydrogen bonds in dimers or larger clusters, helping to rationalize solid-state stability.[18]

These computational approaches are invaluable for triaging candidates and focusing experimental efforts on the most promising molecules.[13]

Experimental Protocols

The following protocols describe standardized, self-validating workflows for the thermal analysis of sulfonyl-substituted aminopyrazole candidates.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the test compound.

Methodology:

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications using certified standards (e.g., calcium oxalate, indium).

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the analysis to establish an inert atmosphere.

-

Sample Preparation: Accurately weigh 3-5 mg of the finely powdered test compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

TGA Method:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Record the temperature at 5% mass loss (T5%) as a conservative measure of initial decomposition.

-

Record the residual mass at the end of the experiment.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the test compound.

Methodology:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the finely powdered test compound into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

-

DSC Method:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (or to the decomposition onset temperature determined by TGA) at a heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tm) from the peak maximum of the endothermic melting transition.

-

Observe any other thermal events, such as solid-solid transitions (polymorphic changes) or decomposition exotherms/endotherms.

-

Figure 2: A generalized workflow for the thermal analysis of sulfonyl-substituted aminopyrazoles.

Conclusion

The thermodynamic stability of sulfonyl-substituted aminopyrazoles is a multifaceted property governed by a delicate balance of intramolecular electronic effects, tautomeric equilibria, and robust intermolecular forces in the solid state. A comprehensive evaluation, integrating high-quality experimental thermal analysis with predictive computational modeling, is essential for the successful advancement of these compounds in drug discovery and development. By understanding the causal relationships between chemical structure and stability, researchers can rationally design molecules with optimized physicochemical profiles, ultimately leading to safer and more effective therapeutics.

References

- Thermal analysis of pharmaceutical compounds. AKJournals.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

- An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul

- Study on Thermal Decomposition Kinetics of Sulfonamide Potenti

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Recent developments in aminopyrazole chemistry.

- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.

- Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Unknown Source.

- Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing.

- Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. asianpubs.org [asianpubs.org]

- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rroij.com [rroij.com]

- 9. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eurasianjournals.com [eurasianjournals.com]

- 14. science.su.edu.krd [science.su.edu.krd]

- 15. researchgate.net [researchgate.net]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

The Strategic Role of the 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Scaffold in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold in Kinase Inhibition

In the landscape of oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within the vast chemical space explored, the pyrazole nucleus has consistently emerged as a "privileged scaffold" — a core structural motif that appears in numerous FDA-approved and investigational drugs.[1][2][3][4] This guide delves into the strategic importance and practical application of a specific, yet broadly relevant, pyrazole-based scaffold: 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine .

While direct literature on this exact molecule is emerging, its constituent parts—the 4-aminopyrazole core and the N-sulfonyl substituent—are well-established pharmacophores in the design of kinase inhibitors. This guide will, therefore, deconstruct the molecule into its key functional components, providing a comprehensive understanding of its design rationale, synthesis, and application in the discovery of novel kinase inhibitors. We will explore the synergistic interplay between the pyrazole core as a hinge-binding motif and the sulfonyl group in modulating potency, selectivity, and physicochemical properties.

This document serves as a technical resource for medicinal chemists and pharmacologists, offering insights into the structure-activity relationships (SAR), synthetic methodologies, and biological evaluation of compounds derived from this promising scaffold.

The Architectural Logic: Why the 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Scaffold is Effective

The efficacy of the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold in kinase inhibitor design is not coincidental; it is a product of the specific chemical and structural properties of its components.

The 4-Aminopyrazole Core: A Versatile Hinge-Binder

The 4-aminopyrazole moiety is a cornerstone of many successful kinase inhibitors.[5] Its primary role is to act as a hinge-binder , forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine region of ATP, rendering these inhibitors ATP-competitive.

The pyrazole ring itself offers several advantages:

-

Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space.[6]

-

Bioisosteric Replacement: The pyrazole nucleus is an effective bioisostere for other aromatic and heteroaromatic systems, enabling scaffold hopping and the optimization of pharmacokinetic properties.[7][8]

-

Structural Rigidity: The planar and rigid nature of the pyrazole ring helps to pre-organize the molecule for optimal binding to the kinase active site, reducing the entropic penalty of binding.

The N-Sulfonyl Group: A Modulator of Potency and Physicochemical Properties

The sulfonamide group is another key player in the design of kinase inhibitors, and its placement on the pyrazole nitrogen in the 1-(propane-2-sulfonyl) configuration is a strategic choice. The sulfonamide moiety can:

-

Act as a Hydrogen Bond Acceptor: The sulfonyl oxygens can form additional hydrogen bonds with residues in the kinase active site, enhancing binding affinity.

-

Influence Physicochemical Properties: The sulfonamide group can modulate solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

-

Serve as a Bioisostere: The sulfonamide group is a well-established bioisostere for the carboxyl group, offering similar electronic and steric properties while potentially improving cell permeability and metabolic stability.

The isopropyl group of the propane-2-sulfonyl moiety can further contribute to binding by engaging in hydrophobic interactions within the ATP-binding pocket.

Visualizing the Core Scaffold

Caption: Chemical structure of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine.

Synthesis and Derivatization Strategies

A robust and flexible synthetic route is crucial for exploring the SAR of the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold. A plausible and commonly employed synthetic strategy is outlined below.

General Synthetic Protocol

A multi-step synthesis can be envisioned, starting from readily available precursors.

Step 1: Synthesis of the Pyrazole Core A common method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For the 4-amino pyrazole, a precursor with a masked amino group or a nitro group that can be subsequently reduced is often used.

Step 2: Sulfonylation of the Pyrazole Nitrogen The N1 position of the pyrazole ring can be selectively sulfonylated using propane-2-sulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine.

Step 3: Introduction of the Amino Group If a nitro-pyrazole precursor was used, the nitro group at the C4 position can be reduced to the desired amine using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or reduction with a metal like tin or iron in acidic media.

Workflow for Synthesis

Caption: A generalized synthetic workflow for 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine.

Mechanism of Kinase Inhibition and Structure-Activity Relationship (SAR)

The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site. The 4-aminopyrazole core is designed to interact with the kinase hinge region, while substitutions at other positions can be tailored to achieve selectivity and enhance potency.

Key Interactions in the Kinase Active Site

The following diagram illustrates the hypothetical binding mode of a kinase inhibitor derived from the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold within the ATP-binding pocket of a target kinase.

Caption: Hypothetical binding mode of a 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold can provide valuable insights into the SAR and guide the optimization of lead compounds.

| Position of Modification | Rationale and Potential Impact |

| C3 and C5 of the Pyrazole Ring | Introduction of various substituents can probe for additional interactions within the ATP-binding site, potentially enhancing potency and selectivity. Small alkyl or aryl groups are common starting points. |

| Amine at C4 | The primary amine is crucial for hinge binding. Acylation or alkylation can be explored, but may disrupt the key hydrogen bonding interactions. |

| Isopropyl Group of the Sulfonyl Moiety | Modification of this group can fine-tune hydrophobic interactions. Replacement with other alkyl or cycloalkyl groups can impact potency and metabolic stability. |

| Bioisosteric Replacement of the Sulfonamide | In cases of poor pharmacokinetics or off-target effects, the sulfonamide can be replaced with other bioisosteres such as amides or other heterocyclic rings. |

Experimental Protocols for Biological Evaluation

The characterization of novel kinase inhibitors derived from the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold requires a series of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luciferase-based system converts the ADP to a luminescent signal.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of the 384-well plate, add:

-

Test compound or DMSO (for control wells)

-

Kinase enzyme

-

Substrate

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luciferase Reaction: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound engages the target kinase within a cellular context.

Kinase Selectivity Profiling

To assess the selectivity of lead compounds, they should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects early in the drug discovery process. Several contract research organizations (CROs) offer kinase profiling services.

Conclusion and Future Directions

The 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold represents a strategically designed and highly promising starting point for the development of novel kinase inhibitors. Its architecture thoughtfully combines the proven hinge-binding capabilities of the 4-aminopyrazole core with the potency and property-modulating features of the N-sulfonyl group. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization, making it an attractive platform for medicinal chemists.

Future research efforts should focus on:

-

Exploring Diverse Substitutions: A systematic exploration of substituents at the C3 and C5 positions of the pyrazole ring is warranted to enhance potency and achieve selectivity for specific kinase targets.

-

Target Identification: For novel derivatives with interesting biological activity, target deconvolution studies will be essential to identify the specific kinase(s) they inhibit.

-

In Vivo Evaluation: Promising lead compounds with good in vitro potency, selectivity, and cellular activity should be advanced into in vivo models of disease to assess their efficacy and pharmacokinetic properties.

By leveraging the inherent advantages of this well-designed scaffold, the scientific community can continue to expand the arsenal of effective and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (URL not available)

- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (URL not available)

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. ([Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. ([Link])

-

Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed. ([Link])

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. ([Link])

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. ([Link])

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. ([Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. ([Link])

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ([Link])

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. ([Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. ([Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. ([Link])

-

A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. ([Link])

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. ([Link])

-

Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201 - PubMed. ([Link])

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. ([Link])

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ([Link])

-

Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - ResearchGate. ([Link])

-

Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed. ([Link])

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. ([Link])

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Literature review of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine derivatives

An In-Depth Technical Guide to 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Abstract

The 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold has emerged as a significant pharmacophore in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds. With a primary focus on their role as inhibitors of the Janus Kinase (JAK) family, this document elucidates the mechanism of action within the JAK-STAT signaling pathway, offers detailed experimental protocols for synthesis and biological assays, and presents quantitative data to guide future drug design. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for harnessing the therapeutic potential of these promising derivatives.

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for ligands targeting a wide array of enzymes and receptors.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] In recent decades, the application of pyrazole-based compounds as kinase inhibitors has become a major focus of drug discovery.[3][4] Kinases, which regulate the majority of cellular pathways, are critical targets, and their dysregulation is a hallmark of numerous diseases, especially cancer and autoimmune disorders.[5]

Within this context, the Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—has garnered significant attention.[5] These intracellular tyrosine kinases are essential mediators of cytokine and growth factor signaling, which in turn regulate inflammation, immunity, and hematopoiesis.[6] The signaling cascade they initiate, known as the JAK-STAT pathway, is a promising therapeutic target. Consequently, the development of small-molecule JAK inhibitors has become a highly competitive area of research.[5][7]

The 4-amino-1H-pyrazole moiety has been identified as a potent hinge-binding motif for various kinases, and its strategic modification has led to the development of highly selective inhibitors.[3][7] The introduction of a propane-2-sulfonyl (isopropylsulfonyl) group at the N1 position of the pyrazole ring represents a key optimization strategy. This guide focuses specifically on these 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine derivatives, exploring their design rationale, synthesis, and biological activity as potent and often selective JAK inhibitors.

The JAK-STAT Pathway: The Primary Therapeutic Target

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by over 50 cytokines, interferons, and hormones. Its aberrant activation is linked to myeloproliferative neoplasms, autoimmune diseases like rheumatoid arthritis, and various cancers.[5][7] The central role of JAKs makes them an attractive point of intervention.

Mechanism of Action:

-

Cytokine Binding & Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or oligomerization.

-

JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate each other on tyrosine residues within their activation loops, thereby activating their kinase function.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking sites for the SH2 domains of STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.

Inhibitors based on the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold function by competitively binding to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

Synthesis of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine Derivatives

The synthesis of this scaffold requires a multi-step approach that carefully controls the regioselectivity of the substitutions on the pyrazole ring. A common and effective strategy involves starting with a 4-nitro-1H-pyrazole precursor, which allows for the facile introduction of the N1-sulfonyl group, followed by the reduction of the nitro group to the essential C4-amine.

General Synthetic Strategy

The rationale behind this approach is twofold:

-

Activation: The nitro group at the C4 position is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but facilitates nucleophilic substitution and controls the acidity of the N-H proton.

-

Functional Group Interconversion: The nitro group is a versatile synthetic handle that can be reliably reduced to an amine in the final step, avoiding potential side reactions that a free amine might undergo during the N-sulfonylation step.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative example adapted from established methods for pyrazole sulfonylation and nitro reduction.[8]

Step 1: Synthesis of 1-(Propane-2-sulfonyl)-4-nitro-1H-pyrazole

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere at 0 °C, add a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF (5 mL) dropwise over 15 minutes.

-

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the pyrazole N1-H, forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen, making it ready for reaction with the sulfonyl chloride. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the solvent and proton source.

-

-

Reaction: After stirring for 30 minutes at 0 °C, add propane-2-sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Causality: The pyrazole anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride in an SN2-type reaction, displacing the chloride and forming the N-S bond.

-

-

Work-up and Purification: Quench the reaction by carefully adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

-

Self-Validation: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step 2: Synthesis of 1-(Propane-2-sulfonyl)-1H-pyrazol-4-amine

-

Preparation: Dissolve 1-(propane-2-sulfonyl)-4-nitro-1H-pyrazole (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v). Add ammonium chloride (NH₄Cl, 3.0 eq.) followed by iron powder (Fe, 5.0 eq.).

-

Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl in water) is an effective and economical system for the reduction of aromatic nitro groups to amines. It is preferred over catalytic hydrogenation in some cases as it avoids the need for high-pressure equipment.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over Na₂SO₄ and concentrate. The resulting crude amine can often be used directly or purified further by chromatography if necessary.

-

Self-Validation: Confirm the conversion of the nitro group to the amine via NMR (disappearance of the nitro-aromatic signals and appearance of a new amine signal) and mass spectrometry (a corresponding decrease in molecular weight).

-

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective inhibitors from the 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold is driven by a deep understanding of its SAR. The core scaffold presents several key interaction points within a kinase ATP-binding site.

-

C4-Amino Group: This group is critical for activity. It typically acts as a hydrogen bond donor, forming one or more crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of the protein backbone that connects the N- and C-terminal lobes. This interaction is a hallmark of many Type I kinase inhibitors and serves to anchor the molecule in the active site.[3]

-

N1-Isopropylsulfonyl Group: This bulky, moderately polar group occupies the solvent-exposed region of the ATP-binding pocket. Its role is multifaceted:

-

Solubility and Physicochemical Properties: It can improve the aqueous solubility and overall drug-like properties of the molecule compared to a simple N1-aryl or alkyl group.

-

Selectivity: The size and shape of this group can be tailored to exploit subtle differences in the solvent-exposed regions of different kinases, thereby imparting selectivity. For instance, it can form favorable interactions with specific residues or avoid steric clashes present in off-target kinases.

-

-

Pyrazole Ring: The pyrazole ring itself serves as a rigid, planar scaffold that correctly orients the C4-amino and N1-sulfonyl substituents. It can also engage in van der Waals or π-stacking interactions with hydrophobic residues in the active site.

Further modifications often involve attaching larger heterocyclic systems (like pyrrolo[2,3-d]pyrimidines) to the C4-amine, which extend into other regions of the ATP pocket to form additional interactions and further enhance potency and selectivity.[6][7]

Quantitative SAR Data

The following table summarizes the inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases, illustrating the high potency achievable with this scaffold. While these examples may not all contain the N1-isopropylsulfonyl group, they demonstrate the inherent potential of the core C4-amino-pyrazole motif.

| Compound ID | R Group (at N1) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| 3f | 2-(morpholino)ethyl | 3.4 | 2.2 | 3.5 | [7] |

| 11b | 2-(4-methylpiperazin-1-yl)ethyl | Potent (exact nM not given) | Potent (exact nM not given) | Potent (exact nM not given) | [7] |

| Ruxolitinib | (Reference Drug) | ~3.3 | ~2.8 | ~428 | [7] |

| PF-04965842 | N/A (related structure) | Potent & Selective JAK1 | Less Potent | Less Potent | [6] |

Note: The table is adapted from data on similar scaffolds to highlight the potential of the 4-amino-pyrazole core. Compound 3f and 11b are N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-amine derivatives.[7] The data clearly shows that N1-substituents play a crucial role in tuning the pan-inhibitory or selective profile of the compounds.

Pharmacological Evaluation: A Protocol for In Vitro Kinase Inhibition

To assess the biological activity of newly synthesized derivatives, a robust in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

Detailed Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

-

ATP Solution: Prepare a stock solution of ATP in water and dilute it in the kinase buffer to a working concentration of 2X the desired final concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Kₘ for many kinases).

-

Substrate Solution: Prepare a solution of a suitable peptide or protein substrate for the target JAK kinase (e.g., a synthetic peptide containing a tyrosine residue) in the kinase buffer at a 2X working concentration.

-

Test Compound: Prepare a serial dilution of the test compound (e.g., 11 points, 3-fold dilutions starting from 100 µM) in 100% DMSO. Then, dilute this plate into kinase buffer to create an intermediate plate.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound from the intermediate plate to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X substrate solution and 2.5 µL of a 2X solution of the target JAK enzyme to each well.

-

Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 10 µL.

-

Causality: The order of addition is important. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is started with the competitive ligand, ATP.

-

-

Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Causality: The ADP-Glo™ reagent contains luciferase and other components that will consume any unreacted ATP, ensuring that the subsequent light-producing signal comes only from the ADP generated by the kinase.

-

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The 1-(propane-2-sulfonyl)-1H-pyrazol-4-amine scaffold is a validated and highly promising core for the development of kinase inhibitors, particularly for the JAK family. The synthetic routes are well-established, and the structure-activity relationships are becoming increasingly understood. The combination of the hinge-binding C4-amine and the selectivity-conferring N1-isopropylsulfonyl group provides a powerful platform for designing next-generation therapeutics.

Future research will likely focus on:

-

Improving Selectivity: Fine-tuning the substituents on the scaffold to achieve selective inhibition of individual JAK isoforms (e.g., JAK1 vs. JAK2) to minimize off-target effects, such as the hematological side effects associated with JAK2 inhibition.[6]

-

Covalent Inhibition: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible, covalent binding to a non-catalytic cysteine residue near the active site, a strategy that has proven successful for other kinase inhibitors.

-

Exploring New Targets: While the primary focus has been on JAKs, this privileged scaffold could be adapted to target other kinase families by modifying the groups attached to the C4-amine to explore different regions of the ATP-binding site.

References

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI.

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2018). Journal of Medicinal Chemistry. [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2020). Chemistry & Chemical Technology. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

-

Biological Activity Evaluation of Pyrazolo[4,3-e][3][9][10]Triazine Sulfonamides. (2019). Annals of Medicinal Chemistry. [Link]

-

Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences. [Link]

-

Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). Asian Journal of Organic Chemistry. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Bioorganic Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Guide to the Hydrogen Bonding Capabilities of 4-Aminopyrazole Sulfonamides

An In-Depth Technical Guide

Abstract

The 4-aminopyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors.[1][2] The efficacy of these molecules is profoundly dictated by their ability to form precise, stabilizing interactions within complex biological systems. Central to this is their hydrogen bonding potential. This guide provides a detailed exploration of the structural and electronic features that govern the hydrogen bonding interactions of 4-aminopyrazole sulfonamides. We will dissect the roles of the distinct functional moieties—the pyrazole ring, the 4-amino group, and the sulfonamide anchor—and elucidate their contributions as hydrogen bond donors and acceptors. Furthermore, this document outlines the state-of-the-art experimental and computational methodologies employed to characterize and predict these critical non-covalent interactions, offering researchers and drug development professionals a comprehensive framework for optimizing molecular design and accelerating therapeutic innovation.

The Structural Anatomy of a Privileged Scaffold: Identifying Hydrogen Bonding Hotspots

The 4-aminopyrazole sulfonamide molecule is a composite of three key functional regions, each endowed with unique hydrogen bonding capabilities. A thorough understanding of these individual components is paramount to predicting and engineering their collective interaction profile.

-

The Pyrazole Ring: This five-membered aromatic heterocycle is a versatile hydrogen bonding unit. It features a proton-donating pyrrole-like nitrogen (-NH) and a proton-accepting pyridine-like nitrogen (=N-).[3] This arrangement is fundamental to the scaffold's success in kinase inhibition, where it frequently forms a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket.[1][3]

-

The 4-Amino Group: Positioned on the pyrazole ring, the primary amino group (-NH₂) acts as a potent hydrogen bond donor, providing two protons to engage with nearby acceptors.[4][5] Its strategic placement allows for additional interactions that can enhance binding affinity and selectivity.

-

The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a powerful and versatile pharmacophore.[6] It possesses a distorted tetrahedral geometry, with two highly electronegative oxygen atoms that are excellent hydrogen bond acceptors.[7] The sulfonamide proton (-NH-) serves as a robust hydrogen bond donor. This group is often crucial for anchoring a ligand to its target protein.[8]

The interplay of these groups creates a rich tapestry of potential hydrogen bond donors (HBD) and acceptors (HBA), as illustrated below.

Caption: Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites on the 4-aminopyrazole sulfonamide core.

| Functional Group | Donor/Acceptor | Typical Role in Molecular Interactions |

| Pyrazole NH | Donor | Key interaction with protein hinge regions; formation of supramolecular synthons.[3][9] |

| Pyrazole N | Acceptor | Key interaction with protein hinge regions; participation in crystal packing.[3] |

| 4-Amino NH₂ | Donor | Enhances binding affinity through additional H-bonds with protein residues or solvent.[4] |

| Sulfonamide NH | Donor | Anchoring group; forms strong intermolecular H-bonds, often with carbonyls or sulfonyl oxygens.[6][7] |

| Sulfonamide SO₂ | Acceptor | Potent acceptors involved in extensive intermolecular networks and crystal packing.[5][6] |

Supramolecular Architecture: From Single Molecules to Ordered Assemblies

The hydrogen bonding potential of 4-aminopyrazole sulfonamides dictates not only their interaction with biological targets but also their self-assembly into ordered crystalline structures. The study of these supramolecular structures provides invaluable insight into preferred interaction geometries.[10] Strong intermolecular hydrogen bonds, alongside π-π stacking, are the primary forces governing crystal packing in sulfonamides.[10]

Common hydrogen bonding patterns, or "synthons," include:

-

N-H···O=S Dimers and Chains: A frequently observed motif involves the sulfonamide N-H donor interacting with a sulfonyl oxygen acceptor of a neighboring molecule, leading to robust chains or dimeric structures.[6][11]

-

Pyrazole N-H···N Catemers: The pyrazole N-H can form extended chains (catemers) by donating its proton to the pyridine-like nitrogen of an adjacent pyrazole ring.[9][12]

-

Amine-Sulfonyl Interactions: The amino protons show a high preference for bonding with sulfonyl oxygens.[4][5]

Caption: Common supramolecular hydrogen bonding patterns in sulfonamides and pyrazoles.

These preferred arrangements in the solid state often provide clues to the types of interactions that will be most favorable in a protein binding pocket.

The Mechanism of Action: Hydrogen Bonding in Kinase Inhibition

The therapeutic success of 4-aminopyrazole sulfonamides as kinase inhibitors is a direct consequence of their hydrogen bonding capabilities. These molecules are designed to mimic ATP, competing for its binding site on the kinase.

A canonical binding mode involves the following key hydrogen bonds[3][13]:

-

Hinge Binding: The pyrazole ring forms two critical hydrogen bonds with the backbone of the kinase hinge region. The pyrrole-like NH acts as a donor to a backbone carbonyl oxygen, while the pyridine-like N accepts a proton from a backbone NH. This bidentate interaction is a primary anchor for the inhibitor.

-

Solvent-Exposed Interactions: The sulfonamide and 4-amino groups often extend towards the solvent-exposed region of the active site, where they can form additional hydrogen bonds with amino acid side chains or structured water molecules, further enhancing affinity and contributing to isoform selectivity.[8]

Caption: Simplified model of a 4-aminopyrazole sulfonamide inhibitor binding to a kinase active site.

This precise pattern of hydrogen bonding is essential for potent inhibition. Docking studies on JAK2 inhibitors, for example, have shown that the -NH and =N moieties of the pyrazole form crucial hydrogen bonds with glutamate and leucine residues in the hinge region.[3]

A Multi-Faceted Approach to Characterization

A combination of experimental and computational techniques is required to fully characterize the hydrogen bonding potential of a 4-aminopyrazole sulfonamide.

Caption: Integrated workflow for characterizing hydrogen bonding potential.

Experimental Protocols

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal, revealing precise hydrogen bond lengths, angles, and supramolecular packing motifs.[7][14]

Protocol: Growing and Mounting a Single Crystal

-

Crystal Growth: Dissolve the purified 4-aminopyrazole sulfonamide in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. Use slow evaporation, vapor diffusion, or slow cooling of the saturated solution to promote the growth of single crystals of suitable size and quality.

-

Crystal Selection: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) with no visible cracks or defects.

-

Mounting: Carefully pick up the selected crystal using a cryo-loop. If necessary, coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation.

-

Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer to flash-cool it, preserving its structure and minimizing thermal motion.

-

Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal. The resulting diffraction pattern is used to solve and refine the crystal structure.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating hydrogen bonding in the solution phase, which is more representative of the physiological environment.[15] The chemical shift of protons involved in hydrogen bonds (e.g., sulfonamide -NH) is highly sensitive to their electronic environment.[16][17]

Protocol: ¹H NMR Solvent Titration for H-Bond Donor Identification

-

Initial Spectrum: Dissolve a small amount of the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃ or C₆D₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift (δ) of the N-H protons.

-

Titration: Prepare a series of NMR samples with increasing concentrations of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) added to the initial solution.

-

Acquire Spectra: Acquire a ¹H NMR spectrum for each sample in the series.

-

Data Analysis: Plot the chemical shift of the N-H protons against the concentration of the added DMSO-d₆. A significant downfield shift (increase in δ) upon addition of the acceptor solvent indicates that the proton is an accessible hydrogen bond donor. Protons that are sterically hindered or already engaged in strong intramolecular hydrogen bonds will show a much smaller change in chemical shift.[18]

Computational Methodologies

A. Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure of the molecule, allowing for the optimization of its geometry and the calculation of properties related to hydrogen bonding.[7][19] It can predict stable conformations, vibrational frequencies, and the energies of intermolecular interactions.[20]

B. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., a protein).[21] It is instrumental in identifying plausible binding modes and highlighting key hydrogen bonds and other interactions that stabilize the ligand-receptor complex.[3] Docking simulations were used to reveal how 4-amino-(1H)-pyrazole derivatives bind to the ATP pocket of the JAK2 kinase, identifying crucial hydrogen bonds.[3]

Conclusion and Future Outlook

The hydrogen bonding potential of 4-aminopyrazole sulfonamides is a defining feature that underpins their utility as high-affinity ligands and effective pharmaceuticals. The strategic arrangement of multiple donor and acceptor sites within the pyrazole, amino, and sulfonamide moieties provides the necessary toolkit for forming specific, directional interactions with biological macromolecules. The continued synergistic application of high-resolution experimental techniques like X-ray crystallography and NMR, coupled with the predictive power of computational methods like DFT and molecular docking, will be essential for the rational design of next-generation therapeutics. By mastering the language of hydrogen bonding, scientists can continue to refine this privileged scaffold to achieve greater potency, selectivity, and improved pharmacokinetic profiles, translating molecular insights into clinical success.

References

-

Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]

-

Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. Available at: [Link]

-

Liljas, A., et al. (2002). Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

-

Bushmarinov, I. S., et al. (2014). Different supramolecular diastereomeric forms of sulfonamides. ResearchGate. Available at: [Link]

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. PubMed. Available at: [Link]

-

Pestunova, L. P., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. PMC. Available at: [Link]

-

Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Protein Data Bank Japan. Available at: [Link]

-

Väisänen, A., et al. (2018). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. SciSpace. Available at: [Link]

-

Elguero, J., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc. Available at: [Link]

-

Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online. Available at: [Link]

-

Filimonov, S. I., et al. (2020). Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. ResearchGate. Available at: [Link]

-

Zhou, L., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

-

Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. ProQuest. Available at: [Link]

-

Jezierska, A., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace. Available at: [Link]

-

Pestunova, L. P., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

-

Pop, I. O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Tizzard, G. J., et al. (2012). Polarisation effects on the H-bond acceptor properties of sulfonamides. RSC Publishing. Available at: [Link]

-

Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. MDPI. Available at: [Link]

-

Kandas, I., et al. (2022). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2016). NMR Spectroscopic Characterization of Charge Assisted Strong Hydrogen Bonds in Brønsted Acid Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Tizzard, G. J., et al. (2012). Polarisation effects on the H-bond acceptor properties of sulfonamides. University of Cambridge. Available at: [Link]

-

Mrozek, A., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. Available at: [Link]

-

Tenorio-Borroto, E., et al. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

-

Al-Hizab, F. A., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

-

Abdullahi, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4. Semantic Scholar. Available at: [Link]

- Baxter, E. W., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.

-

Khan, M. S. Y., & Ahsan, M. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

-

Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

-